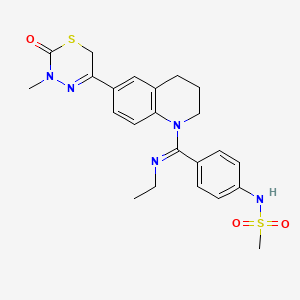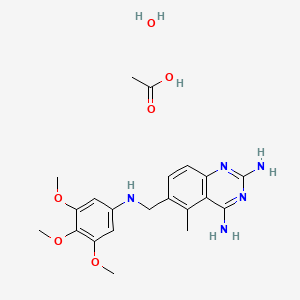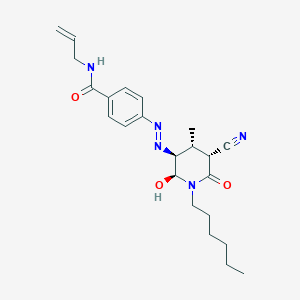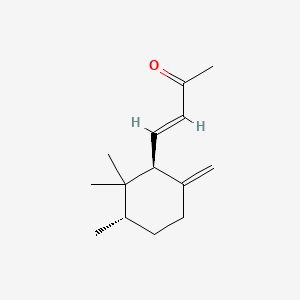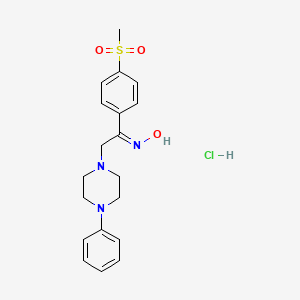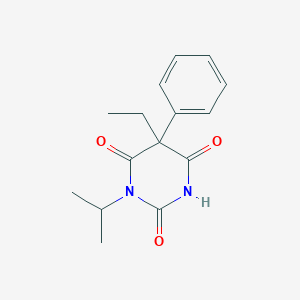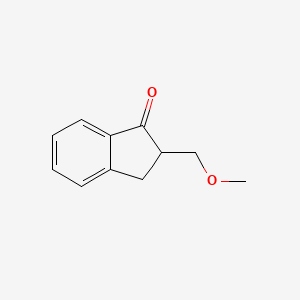
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes multiple sulfonic acid groups, enhancing its solubility in water and making it suitable for use in aqueous environments.
Vorbereitungsmethoden
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative that has been pre-sulfonated. This step is crucial for forming the azo linkage.
Sulfonation: Further sulfonation may be required to introduce additional sulfonic acid groups, enhancing the compound’s solubility and reactivity.
Neutralization: The final product is neutralized with potassium hydroxide to form the tripotassium salt, ensuring the compound is in a stable, water-soluble form.
Industrial production methods often involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo linkage and formation of smaller aromatic compounds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes, including chromatography and spectroscopy, due to its distinct color properties.
Biology: In biological research, it serves as a staining agent for visualizing cellular components under a microscope.
Medicine: The compound is explored for its potential use in drug delivery systems, where its solubility and reactivity can be advantageous.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group is responsible for the compound’s color properties, absorbing light in the visible spectrum and reflecting specific wavelengths. The sulfonic acid groups enhance solubility and reactivity, allowing the compound to interact with various substrates. In biological systems, the compound can bind to proteins and other macromolecules, facilitating its use as a staining agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azo dyes with sulfonic acid groups, such as:
- 4-Hydroxy-3-((4-methoxy-3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-2,7-naphthalenedisulfonic acid
- 5-(Benzoylamino)-4-hydroxy-3-((1-sulpho-6-((2-(sulfooxy)ethyl)sulphonyl)-2-naphthyl)azo)naphthalene-2,7-disulphonic acid
Compared to these compounds, 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tripotassium salt is unique due to its specific substitution pattern and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity .
Eigenschaften
CAS-Nummer |
72187-37-2 |
|---|---|
Molekularformel |
C18H13K3N2O13S4 |
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
tripotassium;4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H16N2O13S4.3K/c21-18-15-6-5-14(35(24,25)26)9-11(15)10-16(36(27,28)29)17(18)20-19-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32;;;/h1-6,9-10,21H,7-8H2,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI-Schlüssel |
VOBBGCUIWPBEAA-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



